17alpha-Hydroxypregnenolone
Overview
Description
17alpha-Hydroxypregnenolone is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17alpha position. This step is performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1) present in the adrenal glands and gonads . It serves as a prohormone in the formation of dehydroepiandrosterone (DHEA) and is also a known neuromodulator .
Preparation Methods
Synthetic Routes and Reaction Conditions: 17alpha-Hydroxypregnenolone is synthesized through the hydroxylation of pregnenolone at the C17alpha position. This reaction is catalyzed by the enzyme 17alpha-hydroxylase (CYP17A1) in the presence of molecular oxygen and NADPH .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes using genetically engineered microorganisms that express the CYP17A1 enzyme. These microorganisms are cultured under controlled conditions to maximize the yield of the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 17alpha-hydroxyprogesterone.
Reduction: It can be reduced to form pregnenolone.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired derivative but often involve the use of strong acids or bases.
Major Products Formed:
17alpha-Hydroxyprogesterone: Formed through oxidation.
Pregnenolone: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
17alpha-Hydroxypregnenolone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroids and steroidal drugs.
Biology: Studied for its role as a neuromodulator and its effects on locomotion.
Medicine: Used in the diagnosis of congenital adrenal hyperplasia and as a marker for adrenal and gonadal function.
Industry: Employed in the production of steroidal pharmaceuticals.
Mechanism of Action
17alpha-Hydroxypregnenolone exerts its effects primarily through its role as a prohormone. It is converted to dehydroepiandrosterone (DHEA) by the enzyme 17,20-lyase. DHEA is further converted to sex steroids such as testosterone and estrogen. Additionally, this compound acts as a neuromodulator in the central nervous system, modulating locomotion and other functions .
Comparison with Similar Compounds
Pregnenolone: The precursor to 17alpha-Hydroxypregnenolone.
Dehydroepiandrosterone (DHEA): A product formed from this compound.
17alpha-Hydroxyprogesterone: Another product formed from this compound.
Uniqueness: this compound is unique due to its dual role as a prohormone and a neuromodulator. Its ability to be converted into multiple biologically active steroids and its involvement in the central nervous system distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERGUCIJOXJXHF-TVWVXWENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894988 | |
Record name | 17alpha-Hydroxypregnenolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 17a-Hydroxypregnenolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000363 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
387-79-1 | |
Record name | 17-Hydroxypregnenolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=387-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Hydroxypregnenolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17alpha-Hydroxypregnenolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-β,17-α-dihydroxypregn-5-en-20-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 17-HYDROXYPREGNENOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ME40334S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 17a-Hydroxypregnenolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000363 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
266 - 271 °C | |
Record name | 17a-Hydroxypregnenolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000363 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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